molecular formula C9H15N B14219610 (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile CAS No. 827342-52-9

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile

Cat. No.: B14219610
CAS No.: 827342-52-9
M. Wt: 137.22 g/mol
InChI Key: LHTZMCJWQCZSGK-CBAPKCEASA-N
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Description

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with the (1S,2S) configuration indicating the specific spatial arrangement of its substituents. The presence of a tert-butyl group and a nitrile group further distinguishes this compound, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield and stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated reaction systems can further optimize the production, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.

    (1S,2S)-2-methoxycyclohexanol: Used as a chiral intermediate in the synthesis of β-lactam antibiotics.

Uniqueness

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, a tert-butyl group, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

827342-52-9

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile

InChI

InChI=1S/C9H15N/c1-7-5-9(7,6-10)8(2,3)4/h7H,5H2,1-4H3/t7-,9-/m0/s1

InChI Key

LHTZMCJWQCZSGK-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1C[C@@]1(C#N)C(C)(C)C

Canonical SMILES

CC1CC1(C#N)C(C)(C)C

Origin of Product

United States

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